molecular formula C11H5F2N3O2S B8303824 2-(4,5-Difluoro-2-nitro-phenylamino)-thiophene-3-carbonitrile

2-(4,5-Difluoro-2-nitro-phenylamino)-thiophene-3-carbonitrile

Cat. No. B8303824
M. Wt: 281.24 g/mol
InChI Key: NNVKDSVESUGRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07384934B2

Procedure details

Combine 2,4,5-trifluoro-nitrobenzene (5.00 g, 24.24 mmol), 2-aminothiophene-3-carbonitrile (3.51 g, 28.24 mmol), and anhydrous THF (30.0 ml). Cool the mixture to 10° and then slowly add NaH (2.26 g, 56.47 mmol, 60% dispersion in mineral oil) while keeping the temperature less than 10°. Warm the mixture to ambient temperature after NaH addition is complete. Stir the mixture at ambient temperature for 24 hours and then pour it onto ice chips. Extract the aqueous with ethyl acetate and then wash (brine), dry (sodium sulfate), and reduce the organic to residue. Purify the residue on silica gel using hexanes/dichloromethane (35:65) to give 4.06 g (51%) of the title compound as a red solid: mass spectrum (ion spray): m/z=280.0 (M−1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.51 g
Type
reactant
Reaction Step Two
Name
Quantity
2.26 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
51%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[NH2:13][C:14]1[S:15][CH:16]=[CH:17][C:18]=1[C:19]#[N:20].[H-].[Na+]>C1COCC1>[F:9][C:5]1[C:6]([F:8])=[CH:7][C:2]([NH:13][C:14]2[S:15][CH:16]=[CH:17][C:18]=2[C:19]#[N:20])=[C:3]([N+:10]([O-:12])=[O:11])[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)F)F)[N+](=O)[O-]
Step Two
Name
Quantity
3.51 g
Type
reactant
Smiles
NC=1SC=CC1C#N
Step Three
Name
Quantity
2.26 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at ambient temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to 10°
CUSTOM
Type
CUSTOM
Details
the temperature less than 10°
ADDITION
Type
ADDITION
Details
pour it onto ice chips
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous with ethyl acetate
WASH
Type
WASH
Details
wash (brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
Purify the residue on silica gel

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1F)NC=1SC=CC1C#N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.06 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.